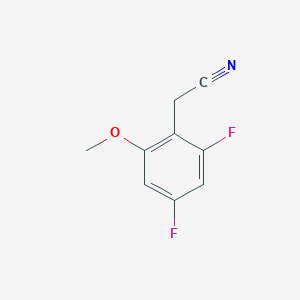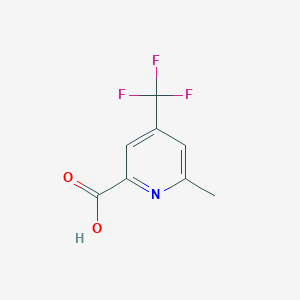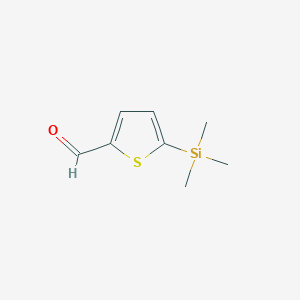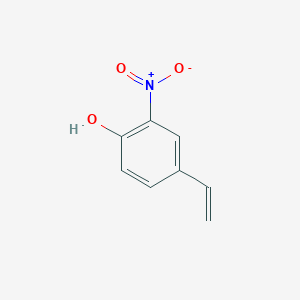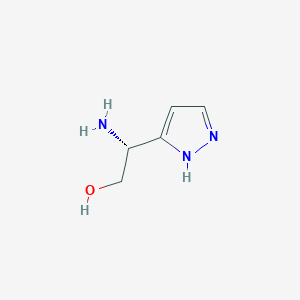
Methyl4-(2-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 4-(2-methoxyphenyl)butanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methoxyphenyl)butanoate can be synthesized through esterification of 4-(2-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(2-methoxyphenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-(2-methoxyphenyl)butanoic acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-(2-methoxyphenyl)butanoic acid and methanol.
Reduction: 4-(2-methoxyphenyl)butanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions.
Comparación Con Compuestos Similares
Methyl 4-(2-methoxyphenyl)butanoate can be compared with other esters such as:
Methyl 4-(4-methoxyphenyl)butanoate: Similar structure but with a different position of the methoxy group.
Ethyl 4-(2-methoxyphenyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-hydroxy-4-(2-methoxyphenyl)butanoate: Contains a hydroxyl group in addition to the methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structures.
Propiedades
Número CAS |
93108-08-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 4-(2-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-4-3-6-10(11)7-5-9-12(13)15-2/h3-4,6,8H,5,7,9H2,1-2H3 |
Clave InChI |
WUPSTABEXRRZGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


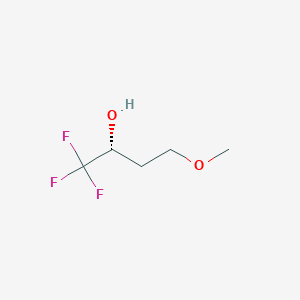
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

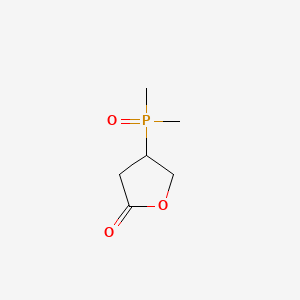

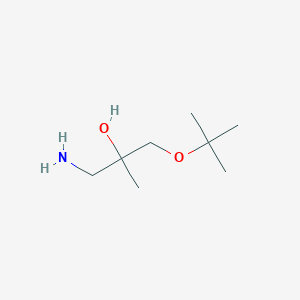
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)


